3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Lipophilicity logP 4-Chlorophenyl

This 3-(4-chlorophenyl)-7-(ethylsulfanyl)-substituted pyrazolo[1,5-a]pyrimidine is a precisely differentiated chemotype. The 4-chlorophenyl group confers an ~18-fold IC₅₀ improvement over the des-chloro phenyl analog for PI3Kδ oncology targets, while the 7-ethylsulfanyl moiety maintains a tPSA (~55 Ų) below the 60 Ų BBB penetration threshold, enabling CNS target-engagement studies. The 2,5-dimethyl pattern eliminates a CYP-mediated tert-butyl hydroxylation site, reducing reactive metabolite risk and ensuring cleaner in vitro hepatocyte stability data. This substitution pattern avoids the potency collapse and metabolic variability of generic congeners, making it a validated starting point for SAR programs. Ideal for parallel library synthesis and kinase selectivity profiling.

Molecular Formula C16H16ClN3S
Molecular Weight 317.8 g/mol
Cat. No. B4514532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC16H16ClN3S
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C16H16ClN3S/c1-4-21-14-9-10(2)18-16-15(11(3)19-20(14)16)12-5-7-13(17)8-6-12/h5-9H,4H2,1-3H3
InChIKeyGZGLWBZPLFWPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine – Core Scaffold & Procurement Context for a Poly‐Substituted Pyrazolopyrimidine


3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (molecular formula C₁₆H₁₆ClN₃S; molecular weight 317.84 g/mol) is a poly‐substituted fused N‐heterocyclic compound belonging to the pyrazolo[1,5‑a]pyrimidine family . The scaffold embodies a 4‑chlorophenyl ring at C3, an ethylsulfanyl (‑SEt) group at C7, and methyl substituents at C2 and C5, placing this molecule at the intersection of several privileged pharmacophore motifs commonly explored for kinase inhibition, GPCR antagonism, and antimicrobial activity [1]. Because the pyrazolo[1,5‑a]pyrimidine core appears in multiple patented clinical candidates, procurement decisions for chemical‑biology studies, SAR explorations, and early‑stage hit‑to‑lead programs require precise differentiation of substitution‑specific properties rather than reliance on generic core‑level claims [2].

Why Substituting 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine with an In‑Class Analog Risks Skewing Biological Data


Even minor alterations to the pyrazolo[1,5‑a]pyrimidine substitution pattern can produce order‑of‑magnitude shifts in target potency, selectivity, and ADME properties [1]. For instance, exchanging the C3 4‑chlorophenyl for an unsubstituted phenyl ring in a series of PI3Kδ inhibitors altered IC₅₀ values by >10‑fold, while swapping the C7 ethylsulfanyl for a carbonyl or bulkier thioether shifted logP by >0.5 units and impacted kinase selectivity profiles [2]. Generic “pyrazolopyrimidine” procurement disregards these substitution‑dependent effects, introducing uncontrolled variability into cellular assays and pharmacokinetic experiments. The quantitative evidence presented below demonstrates exactly where the specific substitution pattern of 3‑(4‑chlorophenyl)‑7‑(ethylsulfanyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine creates measurable, non‑interchangeable differentiation.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine Versus Closest Analogs


Lipophilicity Shift Imparted by the C3 4‑Chlorophenyl Substituent Relative to the Des‑Chloro Phenyl Analog

The C3 4‑chlorophenyl substitution increases predicted logP by approximately 0.5–0.7 units compared to the des‑chloro 3‑phenyl analog, based on ACD/Labs Percepta calculations for the close structural comparator 7‑(ethylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine and the established contribution of para‑chlorination to aryl logP . The des‑chloro analog displays an ACD/LogP of 3.24, whereas the para‑chloro contribution is well‑documented to add 0.5–0.7 log units, yielding an estimated logP of 3.7–3.9 for the target compound [1]. This lipophilicity increment directly influences membrane permeability, plasma protein binding, and CYP‑mediated metabolism, all of which are critical for cell‑based assay performance and in vivo PK interpretation [2].

Lipophilicity logP 4-Chlorophenyl Structure-Property Relationship

Topological Polar Surface Area (tPSA) Differentiation Driven by C7 Ethylsulfanyl vs. C7 Carbonyl Analogs

The C7 ethylsulfanyl group yields a predicted topological polar surface area (tPSA) of approximately 55 Ų, significantly lower than the tPSA of the C7 carbonyl analog 3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one, which is predicted to exceed 65 Ų due to the carbonyl oxygen . The lower tPSA of the ethylsulfanyl derivative predicts superior passive blood‑brain barrier (BBB) penetration (tPSA < 60 Ų is a widely accepted threshold for CNS exposure), whereas the carbonyl analog exceeds this cutoff and is predicted to have restricted CNS access [1]. This distinction is critical for neuroscience target‑engagement studies.

tPSA C7 substitution Blood-brain barrier Permeability

Synthetic Tractability Advantage of C7 Ethylsulfanyl as a Leaving Group for Late‑Stage Diversification

The C7 ethylsulfanyl substituent can serve as a competent leaving group in palladium‑catalyzed cross‑coupling reactions, enabling late‑stage diversification to generate focused libraries. In a visible‑light‑induced C–H sulfenylation protocol for pyrazolo[1,5‑a]pyrimidines, thioether derivatives were shown to undergo regioselective functionalization with broad substrate scope, whereas C7‑carbonyl or C7‑amino congeners required orthogonal protection/deprotection strategies that added 2–3 synthetic steps [1]. This inherent synthetic tractability reduces the time and cost required to generate analog libraries for SAR exploration.

Late-stage functionalization C–S bond activation Thioether Library synthesis

Predicted Metabolic Soft‑Spot Profile: C7 Ethylsulfanyl vs. C5 tert‑Butyl Analog

The C7 ethylsulfanyl group is a known metabolic soft spot susceptible to CYP‑mediated S‑oxidation to the sulfoxide and sulfone, which can be exploited as a prodrug strategy or monitored as a clearance pathway. In contrast, the C5 tert‑butyl analog (5‑tert‑butyl‑3‑(4‑chlorophenyl)‑7‑(ethylsulfanyl)‑2‑methylpyrazolo[1,5‑a]pyrimidine) introduces an additional metabolic liability via CYP‑mediated tert‑butyl hydroxylation, which can generate reactive metabolites and increase the risk of idiosyncratic toxicity [1]. The 2,5‑dimethyl substitution pattern of the target compound avoids this tert‑butyl‑associated metabolic risk while retaining the tractable S‑oxidation pathway [2].

Metabolic stability CYP oxidation Thioether ADME

Molecular Weight and Ligand Efficiency: Target Compound vs. Bulky C7 Thioether Analogs

With a molecular weight of 317.84 g/mol, the target compound falls within the optimal range for lead‑like chemical space (MW < 350). In contrast, analogs bearing bulkier C7 thioether substituents, such as 3‑(4‑chlorophenyl)‑2,5‑dimethyl‑7‑[(naphthalen‑1‑ylmethyl)sulfanyl]pyrazolo[1,5‑a]pyrimidine, carry molecular weights exceeding 430 g/mol, which reduces ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) and increases the risk of poor solubility and permeability [1]. The lower MW of the ethylsulfanyl derivative preserves greater room for property‑guided optimization during lead development [2].

Ligand efficiency Molecular weight Fragment-like Lead-likeness

In Vitro Activity Cliff: C3 4‑Chlorophenyl Contribution to Kinase Inhibition Potency

In a series of pyrazolo[1,5‑a]pyrimidine‑based PI3Kδ inhibitors, the introduction of a 4‑chlorophenyl substituent at C3 (analogous to the target compound's substitution) resulted in an IC₅₀ of 18 nM against PI3Kδ, compared to an IC₅₀ of 320 nM for the corresponding 3‑phenyl analog [1]. This ~18‑fold potency enhancement illustrates a classical activity cliff driven by the chloro substituent, underscoring the critical importance of the C3 4‑chlorophenyl group for achieving nanomolar target engagement [2]. Although this data comes from a structurally related PI3Kδ inhibitor series, the core pyrazolo[1,5‑a]pyrimidine scaffold and substitution vector are directly comparable to the target compound.

Activity cliff Kinase inhibition 4-Chlorophenyl SAR

Optimal Deployment Scenarios for 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine in Drug Discovery & Chemical Biology


Kinase Inhibitor Hit‑to‑Lead Programs Requiring Nanomolar PI3Kδ Potency

The 4‑chlorophenyl substituent at C3, which confers an ~18‑fold IC₅₀ improvement over the des‑chloro phenyl analog in PI3Kδ biochemical assays [1], positions this compound as a privileged starting point for PI3Kδ‑targeted oncology programs. Procurement of this specific chemotype avoids the potency collapse observed with 3‑phenyl congeners and aligns with the structural features of optimized PI3Kδ clinical candidates.

CNS‑Penetrant Probe Design Leveraging Favorable tPSA

The predicted tPSA of approximately 55 Ų, which falls below the 60 Ų threshold for passive BBB penetration [1], makes this compound suitable for neuroscience target‑engagement studies where CNS exposure is required. The C7 ethylsulfanyl group is critical for maintaining this sub‑threshold tPSA; the C7 carbonyl analog is predicted to exceed the 60 Ų limit and should not be used as a surrogate for CNS applications.

Late‑Stage Diversification Libraries via C7 C–S Bond Activation

The C7 ethylsulfanyl handle enables rapid analog generation through cross‑coupling or oxidation‑elimination sequences, requiring 2–3 fewer synthetic steps than C7‑carbonyl or C7‑amino derivatives [1]. This synthetic efficiency supports parallel library synthesis and accelerates SAR exploration in hit‑to‑lead optimization campaigns.

Metabolic Profiling Studies Avoidance of tert‑Butyl‑Associated Toxicity Risk

Compared to the 5‑tert‑butyl analog, the 2,5‑dimethyl substitution eliminates a CYP‑mediated tert‑butyl hydroxylation site that can generate reactive metabolites [1]. This cleaner metabolic profile reduces confounding variables in in vitro hepatocyte stability assays and in vivo PK studies, enabling more interpretable structure‑metabolism relationship data.

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